5-Chloro-1,6-naphthyridin-3-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-Chloro-1,6-naphthyridin-3-amine is a nitrogen-containing heterocyclic compound that belongs to the naphthyridine family Naphthyridines are known for their diverse biological activities and are widely used in medicinal chemistry
Preparation Methods
Synthetic Routes and Reaction Conditions
One of the common methods for synthesizing 5-Chloro-1,6-naphthyridin-3-amine involves the reaction of 4-amino-2-chloronicotinonitrile with Grignard reagents. This method is practical and scalable, allowing for the construction of various derivatives . The reaction typically proceeds through addition, acidolysis, and cyclocondensation steps, yielding the desired product in moderate-to-good yields.
Industrial Production Methods
The industrial production of this compound often involves large-scale synthesis using similar methods as described above. The robustness and applicability of these synthetic routes have been proven on a 100-gram scale, making it feasible for preclinical development and other industrial applications .
Chemical Reactions Analysis
Types of Reactions
5-Chloro-1,6-naphthyridin-3-amine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form different derivatives.
Reduction: Reduction reactions can modify the functional groups attached to the naphthyridine core.
Substitution: Halogen substitution reactions are common, where the chlorine atom can be replaced with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium methoxide or potassium tert-butoxide.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield various naphthyridine oxides, while substitution reactions can produce a wide range of functionalized naphthyridines .
Scientific Research Applications
5-Chloro-1,6-naphthyridin-3-amine has several scientific research applications:
Chemistry: It serves as a building block for synthesizing more complex molecules.
Biology: The compound is used in studies related to enzyme inhibition and protein interactions.
Industry: The compound is used in the development of agrochemicals and fluorescent probes.
Mechanism of Action
The mechanism of action of 5-Chloro-1,6-naphthyridin-3-amine involves its interaction with specific molecular targets. For instance, it can act as a kinase inhibitor, interfering with signaling pathways involved in cell growth and proliferation. This makes it a promising candidate for anticancer drug development .
Comparison with Similar Compounds
Similar Compounds
1,5-Naphthyridine: Another isomer with similar biological activities but different structural properties.
1,8-Naphthyridine: Known for its use in medicinal chemistry, particularly in developing antiviral agents.
Uniqueness
5-Chloro-1,6-naphthyridin-3-amine stands out due to its specific substitution pattern, which imparts unique chemical and biological properties.
Properties
Molecular Formula |
C8H6ClN3 |
---|---|
Molecular Weight |
179.60 g/mol |
IUPAC Name |
5-chloro-1,6-naphthyridin-3-amine |
InChI |
InChI=1S/C8H6ClN3/c9-8-6-3-5(10)4-12-7(6)1-2-11-8/h1-4H,10H2 |
InChI Key |
ITEKKOHZQORKGW-UHFFFAOYSA-N |
Canonical SMILES |
C1=CN=C(C2=C1N=CC(=C2)N)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.